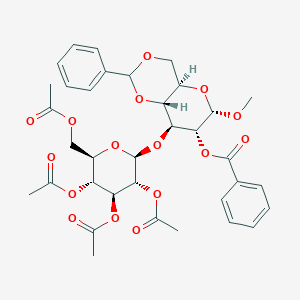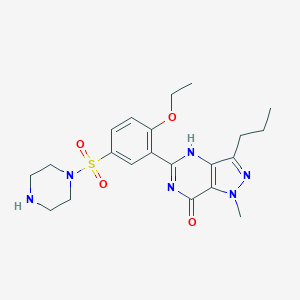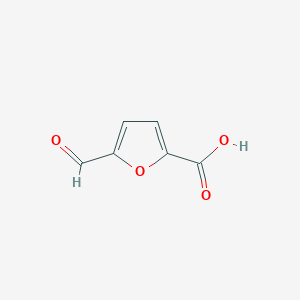
5-Formylfuran-2-carbonsäure
Übersicht
Beschreibung
5-formyl-2-furoic acid is a member of the class of furoic acids that is 2-furoic acid substituted at position 5 by a formyl group. It is a furoic acid, an arenecarbaldehyde and an aldehydic acid. It is a conjugate acid of a 5-formyl-2-furoate.
Wissenschaftliche Forschungsanwendungen
Herstellung von Monomer-Vorläufern auf Biobasis
Es wurde eine neuartige katalytische Strategie vorgestellt, die Schutzchemie beinhaltet, zur selektiven Herstellung von 5-Formylfuran-2-carbonsäure (FFCA) und Furan-2,5-dicarbonsäure (FDCA) aus konzentrierten 5-Hydroxymethylfurfural (HMF)-Lösungen . Diese Chemie trägt zur Entwicklung neuartiger Herstellungsrouten für potenzielle Monomer-Vorläufer auf Biobasis unter Verwendung von Schutzmitteln bei .
Synthese von HIF-1-Inhibitoren
This compound ist an der Synthese von Heteroarylierung für die Synthese von HIF-1-Inhibitoren beteiligt . HIF-1-Inhibitoren werden in der Krebsbehandlung verwendet, um den Hypoxie-induzierbaren Faktor 1 zu hemmen, einen Transkriptionsfaktor, der eine entscheidende Rolle bei der zellulären Reaktion auf Hypoxie spielt .
Synthese von Ephrin-Bindungsinhibitoren
Diese Verbindung wird auch bei der Synthese von Disalicylsäure-Furanderivaten zur Hemmung der Ephrin-Bindung verwendet . Die Ephrin-Bindung spielt eine bedeutende Rolle in verschiedenen biologischen Prozessen, darunter Angiogenese, Axonenleitung und Gewebsreparatur .
Synthese von HIV-1-Integrase-Inhibitoren
This compound wird bei der Synthese von HIV-1-Integrase-Inhibitoren verwendet . HIV-1-Integrase-Inhibitoren sind eine Art von antiretroviralen Medikamenten, die zur Behandlung von HIV-Infektionen eingesetzt werden .
Synthese von Epidermalen Wachstumsfaktor-Rezeptor-Inhibitoren
Diese Verbindung ist an der Synthese von Epidermalen Wachstumsfaktor-Rezeptor-Inhibitoren beteiligt . Diese Inhibitoren werden zur Behandlung verschiedener Krebsarten verwendet, darunter Lungenkrebs und Darmkrebs <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="
Wirkmechanismus
Target of Action
It’s known that this compound is often used as an intermediate in organic synthesis .
Mode of Action
The mode of action of 5-Formylfuran-2-carboxylic Acid involves its interaction with other compounds in chemical reactions. For instance, it can be produced from 5-hydroxymethylfurfural (HMF) solutions through a catalytic strategy involving protective chemistry . The reactive formyl group of HMF is protected by acetalization with 1,3-propanediol (PDO), which suppresses degradation and premature oxidation of HMF .
Biochemical Pathways
The biochemical pathways affected by 5-Formylfuran-2-carboxylic Acid are primarily related to its role as an intermediate in organic synthesis . For example, it can be used in the production of furan-2,5-dicarboxylic acid (FDCA), a promising bio-based monomer precursor .
Pharmacokinetics
Its physical and chemical properties such as solubility, density, and boiling point can influence its bioavailability .
Result of Action
The result of the action of 5-Formylfuran-2-carboxylic Acid is typically the production of other compounds in chemical reactions. For instance, it can be selectively oxidized to produce FDCA .
Biochemische Analyse
Biochemical Properties
The solubility of 5-Formylfuran-2-carboxylic Acid provides fundamental information for its preparation and purification . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
It is known to be safe under normal usage conditions and may cause irritation to the eyes, skin, and respiratory system .
Molecular Mechanism
The molecular mechanism of 5-Formylfuran-2-carboxylic Acid involves a catalytic strategy for its production from concentrated 5-hydroxymethylfurfural (HMF) solutions . The reactive formyl group of HMF is protected by acetalization with 1,3-propanediol (PDO), suppressing degradation and premature oxidation of HMF .
Temporal Effects in Laboratory Settings
It is known that the solubility of 5-Formylfuran-2-carboxylic Acid increases with increasing temperature .
Eigenschaften
IUPAC Name |
5-formylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNRXUWGUKDPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383151 | |
| Record name | 5-Formyl-2-furancarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13529-17-4 | |
| Record name | 5-Formyl-2-furancarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Formyl-2-furancarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Formyl-2-furancarboxylic acid?
A1: The molecular formula of FFCA is C6H4O4, and its molecular weight is 140.09 g/mol.
Q2: How is 5-Formyl-2-furancarboxylic acid typically produced?
A2: FFCA is often synthesized via the selective oxidation of HMF. Various catalytic systems have been explored, including those employing cobalt-ceria binary oxide nanojunctions , copper/cerium oxides , and nitrogen-doped carbon spheres .
Q3: What are the primary challenges in FFCA production?
A3: A key challenge lies in achieving high selectivity towards FFCA, as the oxidation of HMF can lead to other products like 2,5-furandicarboxylic acid (FDCA) . Controlling the reaction conditions and catalyst design are crucial for optimizing FFCA yield.
Q4: Can you elaborate on the role of catalysts in FFCA production?
A4: Catalysts play a vital role in facilitating the selective oxidation of HMF to FFCA. For instance, research has demonstrated that the facet of single-crystalline Pd nanocrystals can significantly influence their catalytic performance in this reaction. Specifically, Pd nanocrystals enclosed by {111} facets exhibited higher efficiency compared to those enclosed by {100} facets, particularly in the oxidation step from 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) to FFCA .
Q5: Are there any alternative methods for FFCA production besides HMF oxidation?
A5: Yes, research has explored alternative routes for FFCA synthesis. One example is the catalytic carbonylation of 5-bromofurfural, a furfural derivative, in an oil/aqueous bi-phase system . This method offers a different approach to accessing this valuable furan compound.
Q6: What is the significance of hexenuronic acid (HexA) in relation to FFCA?
A6: HexA, present in wood pulp, degrades under heat and moisture, forming FFCA as one of its degradation products. This process contributes to the yellowing of paper .
Q7: How does the presence of FFCA affect paper quality?
A7: FFCA, being a product of HexA degradation, contributes to the yellowing of paper, particularly under acidic conditions. It's suggested that the carboxylic group of FFCA interacts with carboxylic groups in pulp components, leading to the formation of chromophores responsible for the yellow discoloration .
Q8: What are the potential applications of FFCA?
A8: FFCA is primarily viewed as a valuable platform molecule for synthesizing various chemicals, including polymers and pharmaceuticals . Its structure makes it a suitable building block for creating novel materials.
Q9: How is FFCA further converted into other valuable compounds?
A9: FFCA can undergo further transformations, such as electrochemical reductive amination, to produce furan amino acids like 5-aminomethyl-2-furancarboxylic acid (AMFC), which holds promise in polymer and pharmaceutical applications .
Q10: Is there research on using FFCA in bioplastic production?
A10: Yes, the oxidation of FFCA to 2,5-furandicarboxylic acid (FDCA), a precursor for bioplastics like polyethylene furanoate (PEF), is an active area of research .
Q11: What role does FFCA play in the synthesis of 2,5-furandicarboxylic acid (FDCA)?
A11: FFCA is an intermediate in the oxidation of HMF to FDCA . The efficient conversion of FFCA to FDCA is crucial for maximizing FDCA yields, and researchers are exploring various catalysts and reaction conditions to achieve this .
Q12: What are the main challenges in converting FFCA to FDCA?
A12: The oxidation of FFCA to FDCA, particularly the conversion of the less reactive formyl group in FFCA, can be challenging. Research has focused on identifying effective catalysts and reaction conditions to overcome this bottleneck .
Q13: How is FFCA typically detected and quantified?
A14: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for analyzing FFCA . Gas chromatography (GC) is also utilized, particularly in conjunction with mass spectrometry (MS) for enhanced identification .
Q14: What are the future research directions for FFCA?
A14: Research on FFCA is expected to focus on:
- Developing more efficient and sustainable catalytic systems for its production from HMF .
- Exploring its potential as a building block for novel polymers, pharmaceuticals, and other value-added chemicals .
- Understanding its environmental fate and developing strategies for its sustainable utilization .
- Further investigating its role in the thermal yellowing of paper and exploring methods for mitigating this phenomenon .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

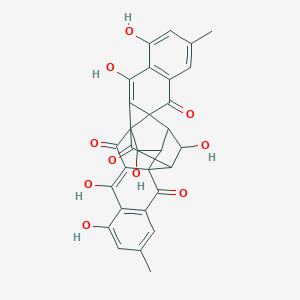

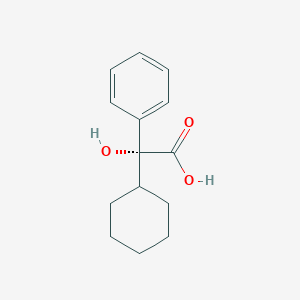

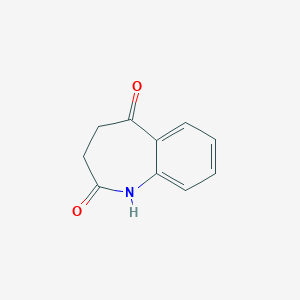
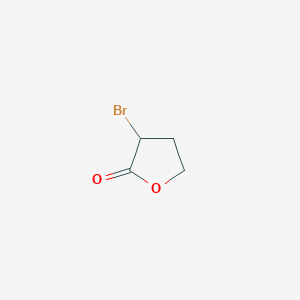
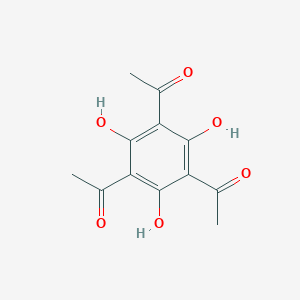
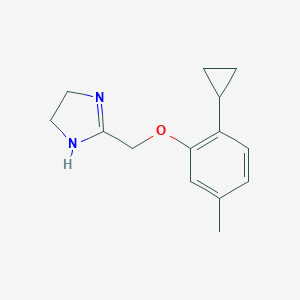
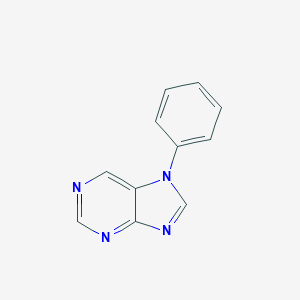

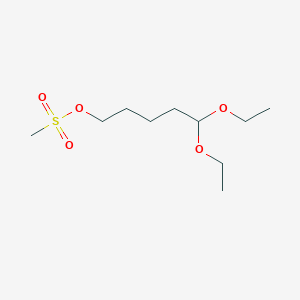
![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)
